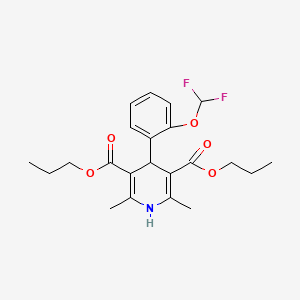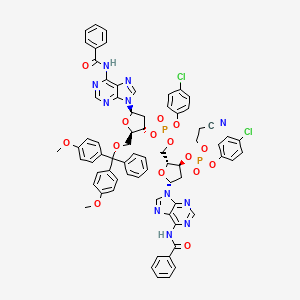
Coeloginin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of coeloginin involves the treatment of methyl 9,10-dihydro-5,7-di-isopropoxy-1,2,3-trimethoxyphenanthrene-4-carboxylate with boron trichloride . This reaction directly yields this compound, showcasing a straightforward synthetic route .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the synthesis is conducted in research laboratories for experimental purposes.
化学反応の分析
Types of Reactions: Coeloginin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
科学的研究の応用
Coeloginin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying phenanthrenoid chemistry and for synthesizing related compounds.
Industry: While industrial applications are still under exploration, this compound’s unique chemical properties make it a candidate for developing new materials and chemical processes.
作用機序
類似化合物との比較
- Coelogin
- Coeloginanthridin
- Coeloginanthrin
These compounds share similar structural features but differ in their specific chemical and biological properties .
特性
CAS番号 |
82358-34-7 |
|---|---|
分子式 |
C17H14O6 |
分子量 |
314.29 g/mol |
IUPAC名 |
5,13-dihydroxy-6,7-dimethoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-3-one |
InChI |
InChI=1S/C17H14O6/c1-21-15-9-4-3-7-5-8(18)6-10-11(7)12(9)13(17(20)23-10)14(19)16(15)22-2/h5-6,18-19H,3-4H2,1-2H3 |
InChIキー |
PHSQBKCKZRQIDM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C3=C1CCC4=C3C(=CC(=C4)O)OC2=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















